(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-propylbutanamide
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Overview
Description
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PROPYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dibromo and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PROPYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the 2,4-dibromo-5-methylphenoxy acetic acid. This intermediate is then reacted with appropriate amines and other reagents under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PROPYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PROPYLBUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PROPYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Another brominated compound used in organic synthesis.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PROPYLBUTANAMIDE is unique due to its specific structure, which includes both dibromo and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H21Br2N3O3 |
---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-propylbutanamide |
InChI |
InChI=1S/C16H21Br2N3O3/c1-4-5-19-15(22)7-11(3)20-21-16(23)9-24-14-6-10(2)12(17)8-13(14)18/h6,8H,4-5,7,9H2,1-3H3,(H,19,22)(H,21,23)/b20-11+ |
InChI Key |
NOAZMEHNPMCNRU-RGVLZGJSSA-N |
Isomeric SMILES |
CCCNC(=O)C/C(=N/NC(=O)COC1=C(C=C(C(=C1)C)Br)Br)/C |
Canonical SMILES |
CCCNC(=O)CC(=NNC(=O)COC1=C(C=C(C(=C1)C)Br)Br)C |
Origin of Product |
United States |
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